3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group and at position 1 with an ethyl-linked 3-chlorobenzenesulfonamide moiety.
Properties
IUPAC Name |
3-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-27-16-7-5-14(6-8-16)18-9-10-19(24)23(22-18)12-11-21-28(25,26)17-4-2-3-15(20)13-17/h2-10,13,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIXPTYUVRSBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
Attachment of the Chloro-substituted Benzene Ring: This step involves the reaction of the pyridazinone intermediate with a chloro-substituted benzene sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step is the coupling of the intermediate with an ethylamine derivative to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them into amines or thiols, respectively.
Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, ammonia, or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an antimicrobial agent. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities. The presence of the pyridazinone moiety is particularly interesting due to its known biological activities.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth. Additionally, the pyridazinone moiety may interact with other molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Substituent Effects on the Pyridazinone Core
- 4-Methoxyphenyl vs. 4-Cyanobenzyl (Compound 5c, ): The methoxy group (electron-donating) in the target compound contrasts with the electron-withdrawing cyano group in 5c. This difference likely alters solubility (methoxy increases hydrophilicity) and electronic interactions with biological targets. HRMS data for 5c (m/z 405.062819) confirms structural integrity, while the target compound’s molecular weight would differ due to the ethyl-sulfonamide chain . Table 1: Substituent Comparisons
| Compound | Substituent at Pyridazinone C3 | Key Functional Impact |
|---|---|---|
| Target Compound | 4-Methoxyphenyl | Enhanced solubility, π-donor |
| 5c () | 4-Cyanobenzyl | Electron-withdrawing, rigid |
Sulfonamide Linkage Variations
- Ethyl-Sulfonamide vs. Acetate/Ester Linkages ():
- The target compound’s ethyl-sulfonamide chain provides flexibility compared to the acetohydrazide () or dihydrobenzofuran-linked sulfonamide (). For example, ’s compound 15 uses a piperidinyl-dihydrobenzofuran group, which may enhance blood-brain barrier penetration due to lipophilicity .
- Table 2: Sulfonamide Chain Properties
| Compound | Sulfonamide Linkage | Potential Pharmacological Role |
|---|---|---|
| Target Compound | Ethyl spacer | Balanced flexibility/H-bonding |
| 15 () | Piperidinyl-dihydrobenzofuran | Enhanced CNS targeting |
Physicochemical and Spectroscopic Data
- NMR and HRMS Comparisons:
- The target compound’s methoxyphenyl group would exhibit a singlet near δ 3.8 ppm (OCH3), distinct from chlorophenyl signals (δ 7.2–7.6 ppm) in ’s 6f. HRMS data for analogs (e.g., m/z 405.062819 for 5c) validate molecular formulas, a critical step in confirming synthetic success .
Biological Activity
3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with a unique structural configuration that includes a pyridazine core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 383.8 g/mol. Its structure features:
- A chlorine atom, which may enhance reactivity.
- A methoxy group, potentially influencing biological interactions.
- A pyridazine ring, known for its pharmacological properties.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridazines have been reported as potent inhibitors of phosphodiesterase 4 (PDE4), which is implicated in various cancer-related pathways. Inhibition of PDE4 can lead to therapeutic applications in treating cancers associated with inflammatory processes .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Binding : The compound could bind to receptors on cell surfaces, triggering intracellular signaling cascades.
- Nucleic Acid Interaction : It may interfere with DNA/RNA processes, affecting gene expression and protein synthesis .
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have been studied extensively. For example:
- Study on Tubulin Assembly Inhibition : A series of compounds similar in structure demonstrated significant inhibition of tubulin assembly, crucial for cancer cell proliferation. The most active compounds showed IC50 values below 5 µM against various cancer cell lines .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | <5 | Tubulin assembly inhibitor |
| Compound B | <10 | Antimicrobial |
| Compound C | <15 | PDE4 inhibitor |
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological interactions?
The compound features a pyridazinone ring, a 4-methoxyphenyl group, and a chloro-substituted benzenesulfonamide moiety. The pyridazinone core enables hydrogen bonding with biological targets, while the methoxy group enhances solubility and modulates electronic effects. The chloro substituent contributes to hydrophobic interactions and steric effects, which may influence binding affinity to enzymes or receptors .
Q. What synthetic strategies are recommended to optimize yield and purity?
Multi-step synthesis involves:
- Step 1: Formation of the pyridazinone ring via cyclocondensation of hydrazine derivatives with diketones.
- Step 2: Sulfonamide coupling using benzenesulfonyl chloride under basic conditions (e.g., NaOH in DMF).
- Step 3: Purification via column chromatography or HPLC to isolate the final product. Optimize reaction conditions (e.g., 60–80°C for sulfonylation) and solvent polarity to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- HPLC with UV detection (>95% purity threshold).
- Mass spectrometry (HRMS) for molecular weight validation.
- FTIR to verify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target selectivity. Mitigate by:
- Performing orthogonal assays (e.g., enzymatic vs. cell-based).
- Conducting dose-response curves to validate IC₅₀ values.
- Using crystallography or molecular docking to probe binding modes .
Q. What methodologies are effective for studying structure-activity relationships (SAR)?
- Functional group modifications: Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects.
- Bioisosteric replacement: Substitute the pyridazinone ring with triazolo or oxadiazole cores.
- Pharmacophore mapping using computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .
Q. What degradation pathways should be considered during stability studies?
The compound is susceptible to:
- Hydrolysis of the sulfonamide bond under acidic/basic conditions.
- Oxidation of the methoxy group (monitor via LC-MS).
- Photodegradation (use amber vials and assess under ICH Q1B light exposure guidelines) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics?
- ADME profiling: Use rodent models to assess oral bioavailability and plasma half-life.
- Metabolite identification: Employ LC-MS/MS to detect phase I/II metabolites.
- Tissue distribution studies: Radiolabel the compound (e.g., ¹⁴C) for quantitative tracking .
Q. What alternative synthetic routes exist to improve scalability?
- Microwave-assisted synthesis reduces reaction time for pyridazinone formation.
- Flow chemistry enhances control over sulfonylation exotherms.
- Enzymatic catalysis (e.g., lipases) for enantioselective modifications .
Q. How can sensitive functional groups be protected during synthesis?
- Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect amines.
- Employ low-temperature conditions (<0°C) during sulfonamide coupling to prevent decomposition.
- Monitor intermediates via TLC to ensure stepwise progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
